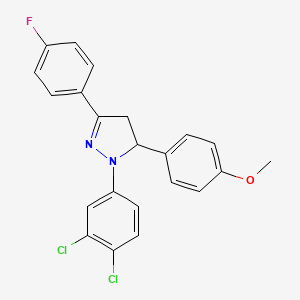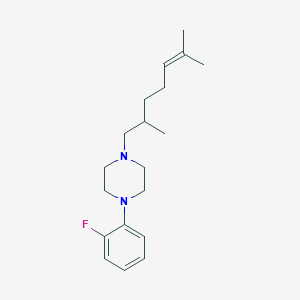![molecular formula C11H14BrNO4S2 B4937133 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)
8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as BTA-EG6, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. BTA-EG6 belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and therapeutic potential.
Mécanisme D'action
The mechanism of action of 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the binding of the compound to metal ions through the sulfur and nitrogen atoms in the thiophene and spirocyclic rings, respectively. This binding leads to a conformational change in the molecule, resulting in a fluorescent signal that can be detected and quantified.
Biochemical and Physiological Effects
This compound has also been investigated for its potential biochemical and physiological effects. Studies have shown that the compound exhibits antioxidant properties, which may be attributed to its ability to chelate metal ions and scavenge free radicals. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane is its high selectivity and sensitivity towards metal ions, which makes it a valuable tool for analytical chemistry and bioimaging. However, the compound has certain limitations, including its low solubility in aqueous solutions and its tendency to form aggregates at high concentrations.
Orientations Futures
There are several potential future directions for research involving 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is the development of new fluorescent probes based on the spirocyclic scaffold of this compound. Another potential direction is the investigation of the compound's therapeutic potential, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound in the development of new materials with unique optical and electronic properties is an area of active research.
Méthodes De Synthèse
The synthesis of 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 1,2-diaminoethane, followed by the addition of 1,4-dioxaspiro[4.5]decane. The resulting product is a white crystalline solid that is soluble in common organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been extensively investigated for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising tool for analytical chemistry and bioimaging.
Propriétés
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLFJFXOSQHDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4937063.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B4937068.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4937069.png)
![ethyl [5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4937075.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]butanamide](/img/structure/B4937085.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4937093.png)


![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)

